molecular formula C11H15NO2 B14308685 N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine CAS No. 113079-57-5

N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine

Cat. No.: B14308685
CAS No.: 113079-57-5
M. Wt: 193.24 g/mol
InChI Key: WXEPGFZXDXKPSV-UHFFFAOYSA-N
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Description

N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C11H15NO. It is also known as 4-tert-butylbenzaldehyde oxime. This compound is characterized by the presence of a tert-butyl group attached to a benzene ring, which is further connected to a hydroxylamine group through a methylene bridge. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 4-tert-butylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous or alcoholic medium at room temperature. The product is then isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like halides and amines can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-tert-Butylphenyl)methylidene]hydroxylamine
  • 4-tert-Butylbenzaldehyde oxime
  • N-[(4-tert-Butylphenyl)methylidene]hydroxylamine

Uniqueness

N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it distinct from other similar compounds and allows for specific applications in chemical synthesis and research.

Properties

113079-57-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[[4-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10-6-4-9(5-7-10)8-12-13/h4-8,13H,1-3H3

InChI Key

WXEPGFZXDXKPSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C=NO

Origin of Product

United States

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